REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([CH3:12])=[C:6]([O:13][CH3:14])[CH:5]=1.[Br:16]Br>ClCCl>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:5]=[C:6]([O:13][CH3:14])[C:7]([CH3:12])=[C:8]([O:10][CH3:11])[C:9]=1[Br:16]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=C1)OC)C)OC)=O
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
of 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
A NaOH trap system was provided on top of the addition funnel
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C(=C1)OC)C)OC)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |